1-(3-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound appears to contain several structural components including a 2-fluorophenyl group, a 1,2,4-oxadiazole ring, a piperidine ring, and a pyrimidine-2,4-dione group . These groups are common in many biologically active compounds and drugs .
Molecular Structure Analysis
The compound contains several heterocyclic rings which are likely to contribute to its chemical properties. The presence of nitrogen in the oxadiazole and pyrimidine rings, and the fluorine atom on the phenyl ring, could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atom and the electron-donating nitrogen atoms in the heterocyclic rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of heterocyclic rings, a fluorine atom, and a piperidine ring could affect its solubility, stability, and reactivity .Scientific Research Applications
5-HT2 Antagonist Activity
A study by Watanabe et al. (1992) explored the synthesis and antagonist activity of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, including compounds structurally related to the one . They found that certain derivatives displayed potent 5-HT2 antagonist activity, indicating potential applications in neurological or psychiatric disorders.
Applications in Mechanistic Investigations
Sako et al. (2000) conducted research on [1-(15)N]-labeled 4,6-dimethyl-4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide, a compound similar to the one . Their study, detailed in their publication, focused on the synthesis and applications of this compound in mechanistic investigations, suggesting its utility in understanding chemical reactions and interactions at a molecular level (Sako et al., 2000).
Anticancer Activity
Kumar and Sharma (2022) synthesized and tested N-substituted indole derivatives, including compounds related to the requested chemical, for their anticancer activity. Their study, which can be found in their publication, revealed that certain compounds were effective in inhibiting cancer cell growth, indicating potential applications in oncology (Kumar & Sharma, 2022).
Urease Inhibition
Rauf et al. (2010) synthesized derivatives of pyrido[1,2-a]pyrimidine-2,4(3H)-dione, structurally related to the chemical , and evaluated them for urease inhibition. Their findings, detailed in their publication, suggest potential applications in the treatment of diseases caused by urease-producing bacteria (Rauf et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[3-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O4/c22-16-6-2-1-5-15(16)20-24-18(31-25-20)12-14-4-3-9-27(13-14)19(29)8-11-26-10-7-17(28)23-21(26)30/h1-2,5-7,10,14H,3-4,8-9,11-13H2,(H,23,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFLOSLDUPJVFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=CC(=O)NC2=O)CC3=NC(=NO3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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